molecular formula C27H31NO3 B1665291 Asocainol CAS No. 77400-65-8

Asocainol

Cat. No. B1665291
CAS RN: 77400-65-8
M. Wt: 417.5 g/mol
InChI Key: IORHSKBXWWSQME-UHFFFAOYSA-N
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Description

Asocainol is a class 1a anti-arrhythmic compound . It has the IUPAC name (±)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz (d,f)azonine-1-ol .


Synthesis Analysis

The synthesis of Asocainol has been studied under various conditions . The enantiomers of Asocainol were compared at various membrane potentials and stimulus frequencies . In all these assays, (+)-Asocainol was more potent than the (-)-enantiomer .


Molecular Structure Analysis

Asocainol has the molecular formula C27H31NO3 . Its average mass is 417.540 Da and its monoisotopic mass is 417.230408 Da . The ChemSpider ID for Asocainol is 64302 .


Chemical Reactions Analysis

The enantiomers of Asocainol have been studied under various conditions . The potency of (+)-Asocainol was more markedly affected than that of (-)-Asocainol over a certain range of conditions .


Physical And Chemical Properties Analysis

Asocainol has a molecular weight of 417.5 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 597.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .

Scientific Research Applications

Chemoprevention in Skin Cancer

Asocainol, derived from Saraca asoca (Family Caesalpiniaceae), is known for its wound-healing properties. Research has investigated its chemopreventive potential in skin cancer. A study conducted on mice models demonstrated that flavonoids from Saraca asoca flowers significantly reduced tumor incidence in 2-stage skin carcinogenesis. This suggests the potential of Asocainol in skin cancer chemoprevention (Cibin, Devi, & Abraham, 2012).

Antibiotic Synergy

Another study focused on the synergistic effect of (+)-pinitol from Saraca asoca with β-lactam antibiotics. It was found that (+)-pinitol from S. asoca bark significantly reduced the doses of β-lactam antibiotics required, highlighting its potential as a complementary treatment in antibiotic therapies (Ahmad et al., 2016).

Cardiovascular Applications

Research on the cardiovascular applications of Asocainol includes a study on the protective effects of flavonoids from Clinopodium chinense, related to Asocainol, against myocardial injury. This study suggests that Asocainol could have potential applications in treating cardiovascular diseases by activating protective pathways (Zhang et al., 2018).

Genetic and Chemical Profiling

There's also significant research on the genetic and chemical profiling of Saraca asoca to ensure the authenticity of the raw herbal trade. This is crucial in maintaining the efficacy and safety of Asocainol-based treatments (Urumarudappa et al., 2016).

Osteoarthritis and Arthralgia

Studies have been conducted on the effectiveness of avocado-soybean unsaponifiable extracts, related to Asocainol, in treating arthralgia and osteoarthritis. These studies provide insights into the potential use of Asocainol in managing joint diseases and improving quality of life (Catunda et al., 2016).

Antimutagenic and Genoprotective Effects

Asocainol's antimutagenic and genoprotective effects have also been explored. A study on Saraca asoca bark extract demonstrated its potential in protecting against mutagenic and genotoxic effects, emphasizing its role in preventive healthcare (Nag, Ghosh, & Mukherjee, 2015).

Safety And Hazards

The safety and hazards of Asocainol are not well-documented in the available literature. For comprehensive information, it is recommended to refer to the safety data sheets of Asocainol .

properties

IUPAC Name

4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORHSKBXWWSQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868434
Record name 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asocainol

CAS RN

77400-65-8
Record name Asocainol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77400-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asocainol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077400658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASOCAINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J40338OKKT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
J Gödicke, S Herzig, A Mescheder, K Mohr… - Naunyn-Schmiedeberg's …, 1992 - Springer
… In all these assays, (+)-asocainol was more potent than the (-)-enantiomer. Lowering the … of (+)-asocainol was more markedly affected than that of (-)-asocainol, indicating that the …
Number of citations: 3 link.springer.com
F Späh - Cardiovascular Drug Reviews, 1986 - Wiley Online Library
… of asocainol on various Na f-dependent myocardial membrane phenomena are less important than its distinct Ca2+-antagonistic properties (7, 9, 11). Thus, asocainol … of asocainol and …
Number of citations: 0 onlinelibrary.wiley.com
F Späh - Journal of Cardiovascular Pharmacology, 1984 - europepmc.org
… , is abolished by asocainol. We conclude that asocainol exerts mixed Na+-, Ca2+-, and Mg2+-antagonistic effects in mammalian ventricular myocardium. Thus, asocainol keeps an …
Number of citations: 10 europepmc.org
H Langenfeld, K Haverkampf, H Antoni - Naunyn-Schmiedeberg's Archives …, 1984 - Springer
The studies deal with electrophysiological effects of asocainol [(±)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenetyl-5H-dibenz(d,f)azonine-1-ol] on isolated perfused guinea-pig …
Number of citations: 7 link.springer.com
M Suwalsky, I Sánchez, F Neira - Zeitschrift für Naturforschung C, 1993 - degruyter.com
Asocainol (ASOC) belongs to class I of the antiarrhytmic drugs, ie, those that exert their action at the level of the sodium channels of the myocardial cell membrane. It has been …
Number of citations: 6 www.degruyter.com
J Thale, H Gülker, B Hagemense, D Rose… - Arzneimittel …, 1987 - europepmc.org
… Asocainol significantly increased the atrial fibrillation threshold, whereas the ventricular … rate after 10 mg/kg asocainol. Thus asocainol predominantly exhibited class Ia antiarrhythmic …
Number of citations: 4 europepmc.org
W Voigt, R Mannhold, J Limberg, G Blaschke - Journal of pharmaceutical …, 1988 - Elsevier
… The antiarrythmics tested in this study exhibited a wide spectrum of lipophilicity ranging between ∑f= 6.66 for the most lipophilic compound asocainol, to ∑f= 1.21 for the most …
Number of citations: 21 www.sciencedirect.com
G Satzinger - Drugs Fut, 1984
Number of citations: 2
B Koidl, HA Tritthart - IUPHAR 9th International Congress of Pharmacology …, 1984
Number of citations: 3
B Wagner - Naunyn Schmiedebergs Arch. Pharmacol, 1983
Number of citations: 2

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